
N-Hydroxy-2-acetylaminofluorene, manganous chelate
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Description
N-Hydroxy-2-acetylaminofluorene, manganous chelate is a useful research compound. Its molecular formula is C30H24MnN2O4 and its molecular weight is 531.5 g/mol. The purity is usually 95%.
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Biological Activity
N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) is a derivative of 2-acetylaminofluorene, recognized for its biological activity, particularly in the context of carcinogenicity and mutagenicity. The manganous chelate of N-OH-AAF has garnered attention due to its potential interactions with biological macromolecules and its implications in cancer research. This article explores the biological activity of N-OH-AAF and its manganous chelate, focusing on metabolic activation, cytotoxicity, DNA adduct formation, and related case studies.
Metabolic Activation
N-OH-AAF undergoes metabolic activation primarily through N-acetylation and O-acetylation processes mediated by the enzymes N-acetyltransferases (NAT1 and NAT2). Studies have shown that these enzymes are involved in the conversion of N-OH-AAF into reactive metabolites that can form DNA adducts. Specifically, NAT2 has been identified as a key player in this metabolic pathway, with kinetic studies revealing higher apparent Km and Vmax values for NAT2 compared to NAT1, indicating a more efficient activation process in certain tissues such as the colon .
Cytotoxicity and Genotoxicity
The cytotoxic effects of N-OH-AAF have been evaluated using repair-proficient (AA8-4) and repair-deficient (UV-5) Chinese hamster ovary cells. Results indicated that UV-5 cells exhibited significantly higher sensitivity to N-OH-AAF compared to AA8-4 cells, with a five-fold lower concentration required to achieve a similar level of cell survival (D37) . Furthermore, mutation analysis at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus demonstrated an enhanced induction of 6-thioguanine-resistant colonies in UV-5 cells exposed to N-OH-AAF, suggesting a hypermutagenic effect linked to DNA adduct formation.
DNA Adduct Formation
The formation of DNA adducts is a critical aspect of the genotoxicity associated with N-OH-AAF. Research has shown that when activated by NAT enzymes, N-OH-AAF forms various DNA adducts, including N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene. The presence of electronegative substituents on the arylamine structure can enhance the formation of these adducts . Notably, studies indicate that nucleophiles such as potassium O-ethylxanthate can inhibit adduct formation, highlighting potential avenues for therapeutic intervention .
Case Studies and Research Findings
A series of studies have explored the carcinogenic potential of N-OH-AAF and its manganous chelate:
- Carcinogenic Activity : In animal models, injections of manganous chelates with N-OH-AAF resulted in moderate to high incidences of sarcomas. This suggests a direct link between exposure to these compounds and tumorigenesis .
- Inhibition Studies : The effectiveness of N-OH-AAF as an inhibitor of aldehyde oxidase has been documented, showing significant inhibition at low concentrations (1 X 10^-6 M), which could have implications for drug metabolism .
- Comparative Analysis : A comparative study on various arylamines indicated that N-OH-AAF's metabolic activation leads to distinct patterns of DNA damage and repair mechanisms across different cell types .
Summary Table of Biological Activities
Activity | Observation |
---|---|
Metabolic Activation | Catalyzed by NAT1 and NAT2; higher activity in colon tissues |
Cytotoxicity | UV-5 cells more sensitive than AA8-4; lower D37 values |
DNA Adduct Formation | Forms multiple adducts; influenced by substituents on arylamine structure |
Carcinogenic Potential | Induces sarcomas in animal models; linked to exposure levels |
Inhibition Effects | Effective inhibitor of aldehyde oxidase; significant inhibition at low doses |
Q & A
Basic Questions
Q. What spectroscopic and analytical methods are recommended for characterizing N-hydroxy-2-acetylaminofluorene, manganous chelate?
- Answer : Structural elucidation requires a combination of techniques:
- Infrared (IR) spectroscopy to identify functional groups like hydroxamic acid (–CONHOH) and metal-oxygen bonds.
- Nuclear Magnetic Resonance (NMR) for proton and carbon environments, particularly to confirm aromatic fluorene and acetyl groups.
- Mass spectrometry (MS) to determine molecular weight and fragmentation patterns, validated against databases like NIST/EPA/NIH .
- Elemental analysis to verify manganese content and stoichiometry. Comparative studies with analogous metal chelates (e.g., zinc or cobalt derivatives) can aid interpretation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of toxic decomposition products (e.g., NOx, MnO particulates) .
- Storage : Keep in airtight containers away from strong acids/oxidizers to prevent reactive gas release.
- Waste disposal : Classify as hazardous waste due to carcinogenic potential (TDLo: 160 mg/kg in rats) and comply with local regulations .
Q. How can researchers synthesize this compound with high purity?
- Answer :
- Step 1 : Prepare the ligand (N-hydroxy-2-acetylaminofluorene) via acetylation of 2-aminofluorene followed by hydroxylamine treatment.
- Step 2 : Chelation with Mn(II) salts (e.g., MnCl₂) under controlled pH (6–8) to avoid hydroxide precipitation.
- Purification : Recrystallize from ethanol/water mixtures and validate purity via HPLC or TLC .
Advanced Research Questions
Q. How does the bioavailability of manganese from this chelate compare to other Mn compounds (e.g., MnSO₄) in plant systems?
- Answer :
- Experimental design : Use hydroponic or soil-based assays with Mn-deficient plants (e.g., Prunus persica). Apply equimolar Mn doses as chelate vs. inorganic salts.
- Metrics : Measure leaf Mn content via ICP-MS, chlorophyll levels (SPAD), and biomass yield. Studies show Mn chelates enhance uptake efficiency by 20–30% compared to MnSO₄ due to improved solubility and root absorption .
- Mechanism : The chelate structure stabilizes Mn²⁺, reducing oxidation to Mn³⁺/Mn⁴⁺ and soil fixation .
Q. What strategies resolve contradictions between efficacy and toxicity data in studies involving this chelate?
- Answer :
- Dose-response analysis : Establish threshold doses for efficacy (e.g., 50–100 ppm in plants) vs. toxicity (TDLo: 160 mg/kg in mammals).
- Model specificity : Toxicity data from rodent studies may not extrapolate to plants or aquatic organisms. Conduct species-specific assays .
- Longitudinal studies : Monitor chronic exposure effects (e.g., bioaccumulation in soil microbiota) using EFSA guidelines for feed additives as a reference .
Q. How does the chelate structure influence its stability and reactivity in biological systems?
- Answer :
- Stability constants : Determine via potentiometric titration; higher stability (log K > 10) ensures Mn²⁺ remains chelated in physiological pH ranges.
- Comparative studies : Replace Mn with Zn or Co (analogous chelates) to assess metal-specific redox activity. Mn chelates show lower oxidative stress induction than Co derivatives .
- Structural analogs : Modify the fluorene backbone (e.g., halogenation) to study steric/electronic effects on ligand-metal binding using X-ray crystallography or DFT calculations .
Q. What methodological considerations are critical for studying this chelate’s environmental fate?
- Answer :
- Soil column experiments : Simulate leaching potential under varying pH (4–9) and organic matter content.
- Degradation analysis : Use LC-MS/MS to track breakdown products (e.g., free Mn²⁺, hydroxylated fluorene derivatives) in aquatic systems.
- Ecotoxicity assays : Test on Daphnia magna or algae to assess LC50/EC50 values, referencing OECD guidelines .
Properties
CAS No. |
14751-74-7 |
---|---|
Molecular Formula |
C30H24MnN2O4 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N-oxidoacetamide;manganese(2+) |
InChI |
InChI=1S/2C15H12NO2.Mn/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |
InChI Key |
GNIYGDONMUIAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Mn+2] |
Origin of Product |
United States |
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